molecular formula C15H14O3 B183814 2-(2-Phenylethoxy)benzoic acid CAS No. 883546-53-0

2-(2-Phenylethoxy)benzoic acid

Cat. No.: B183814
CAS No.: 883546-53-0
M. Wt: 242.27 g/mol
InChI Key: FPFOIMVFHYUQTD-UHFFFAOYSA-N
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Description

2-(2-Phenylethoxy)benzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-phenylethoxy group

Mechanism of Action

Target of Action

Benzoic acid derivatives, which include 2-(2-phenylethoxy)benzoic acid, are known to interact with various biological targets . For instance, benzoic acid is known to have antimicrobial properties and is used as a food preservative . It is also used in the treatment of urea cycle disorders due to its ability to bind amino acids .

Mode of Action

For example, they can be activated towards free radical attack, particularly at the benzylic position . This activation enhances their reactivity in SN1, SN2, and E1 reactions .

Biochemical Pathways

Benzoic acids are known to be the building blocks of most phenolic compounds in foods . They are involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

A related compound, 5-acetamido-2-hydroxy benzoic acid, has been studied and found to have good bioavailability and binding affinity with the cox-2 receptor

Result of Action

For example, they have been found to inhibit seed germination and compromise the activity of the antioxidant system, leading to senescence and necrosis in tobacco leaves .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its reactivity and the nature of its interactions with biological targets .

Biochemical Analysis

Biochemical Properties

2-(2-Phenylethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of phenolic compounds, such as phenylalanine ammonia-lyase, which is crucial in the phenylpropanoid pathway . These interactions often involve binding to active sites or influencing enzyme activity, thereby affecting the overall metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in antioxidant responses and stress tolerance . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been noted to participate in free radical bromination and nucleophilic substitution reactions at the benzylic position . These interactions can result in changes in gene expression and enzyme activity, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects. Over time, this compound may undergo degradation, affecting its efficacy and interactions with cellular components. Studies have shown that its stability can be influenced by factors such as pH and temperature . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and enzyme activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that at lower doses, it may enhance metabolic processes and improve physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as disruptions in metabolic balance and enzyme inhibition . Understanding the dosage-dependent effects is crucial for determining safe and effective usage in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to phenolic compounds. It interacts with enzymes such as phenylalanine ammonia-lyase, which plays a pivotal role in the phenylpropanoid pathway . These interactions can influence the flux of metabolites and the levels of various metabolic intermediates, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as pH and the presence of specific binding proteins . Understanding these processes is essential for elucidating its biological functions and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the cytoplasm and interact with enzymes involved in metabolic processes . These interactions can significantly impact its biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenylethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2-phenylethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.

Scientific Research Applications

2-(2-Phenylethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    2-Phenylethyl benzoate: Similar structure but lacks the carboxyl group.

    4-(2-Phenylethoxy)benzoic acid: Similar structure but with the phenylethoxy group at the para position.

    2-(2-Phenylethoxy)phenol: Similar structure but with a hydroxyl group instead of a carboxyl group.

Uniqueness: 2-(2-Phenylethoxy)benzoic acid is unique due to the presence of both the carboxyl and phenylethoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-phenylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFOIMVFHYUQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580052
Record name 2-(2-Phenylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-53-0
Record name 2-(2-Phenylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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